REACTION_CXSMILES
|
[Br-].[Br:2][CH2:3][CH2:4][CH2:5][P+:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:25][NH:26][CH3:27].C(Br)(=O)C>C(O)C>[Br-:2].[CH3:25][N:26]([CH3:27])[CH2:3][CH2:4][CH2:5][P+:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
[Br-].BrCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
664 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
368 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
202.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly within 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After complete addition the suspension
|
Type
|
TEMPERATURE
|
Details
|
at reflux whereupon a solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
was added dropwise until the pH was ≦1
|
Type
|
FILTRATION
|
Details
|
After the white suspension was filtered the wet product
|
Type
|
WASH
|
Details
|
washed with absolute ethanol (237 g)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (15 h, 70° C.)
|
Duration
|
15 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].CN(CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |